6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
CAS No.: 2198747-70-3
Cat. No.: VC7112777
Molecular Formula: C15H17N7OS
Molecular Weight: 343.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2198747-70-3 |
|---|---|
| Molecular Formula | C15H17N7OS |
| Molecular Weight | 343.41 |
| IUPAC Name | 6-(3,5-dimethylpyrazol-1-yl)-2-[[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl]pyridazin-3-one |
| Standard InChI | InChI=1S/C15H17N7OS/c1-10-5-11(2)22(17-10)13-3-4-15(23)21(18-13)9-12-7-20(8-12)14-6-16-24-19-14/h3-6,12H,7-9H2,1-2H3 |
| Standard InChI Key | XHCARUYBNAAMIU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NSN=C4)C |
Introduction
Synthesis
While specific synthesis routes for this compound are not explicitly detailed in the provided references, similar molecules are typically synthesized through:
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Cyclization Reactions: Formation of the dihydropyridazinone core via cyclization of hydrazines with dicarbonyl compounds.
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Functionalization Steps: Introduction of pyrazole and thiadiazole groups through nucleophilic substitution or coupling reactions.
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Azetidine Incorporation: Azetidine units are often introduced via amine alkylation or ring-closing reactions.
The synthesis would likely involve multi-step procedures requiring careful control of reaction conditions to ensure regioselectivity and minimize by-products.
Biological Activity
Heterocyclic scaffolds like dihydropyridazinones and thiadiazoles are well-known for their pharmacological relevance:
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Antimicrobial Activity: Compounds containing pyrazole and thiadiazole rings have demonstrated broad-spectrum antimicrobial effects .
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Anti-inflammatory Potential: Molecular docking studies on related structures suggest potential as inhibitors for enzymes like 5-lipoxygenase (5-LOX) .
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Enzyme Inhibition: Pyrazole derivatives have been evaluated as inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis .
Further experimental validation (e.g., in vitro assays) would be required to confirm these activities for this specific compound.
Applications
Given its structural features, the compound may find applications in:
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Drug Discovery: As a lead compound for developing new antimicrobial or anti-inflammatory agents.
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Material Science: The presence of sulfur and nitrogen atoms could make it useful in creating coordination complexes or functional materials.
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Synthetic Intermediates: It could serve as a precursor for synthesizing more complex heterocyclic systems.
Research Gaps
Despite its promising features, several aspects require further exploration:
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Comprehensive synthesis protocols need to be established.
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Detailed biological evaluations (e.g., cytotoxicity, IC50 values) are necessary.
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Computational studies (e.g., QSAR modeling) could predict additional activities or optimize its structure.
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